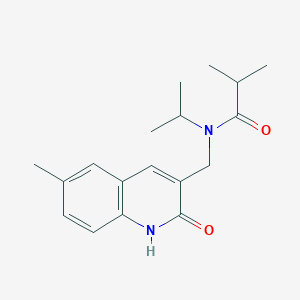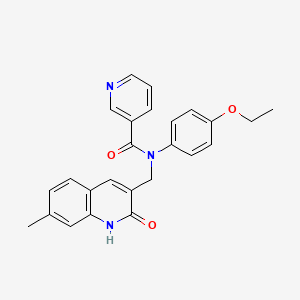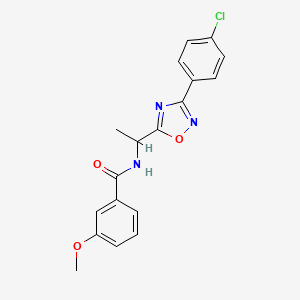![molecular formula C21H26N2O4S B7713286 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7713286.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 2-methoxyphenylamine with azepane-1-sulfonyl chloride, followed by coupling with 4-methylbenzoyl chloride under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the sulfonyl group may produce a sulfide compound.
Aplicaciones Científicas De Investigación
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be employed in studies to understand its interaction with biological macromolecules.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include inhibition of metabolic enzymes or signaling pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide
- N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-(quinolin-4-yl)acetamide
Uniqueness
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-9-17(10-8-16)21(24)22-19-15-18(11-12-20(19)27-2)28(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPCPHISOOKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
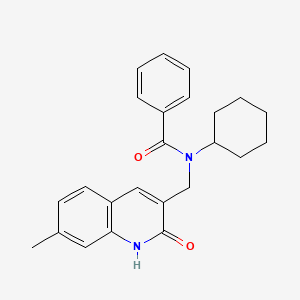
![2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7713215.png)
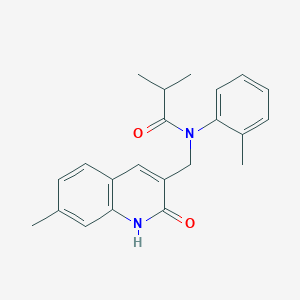
![N-cyclohexyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7713225.png)
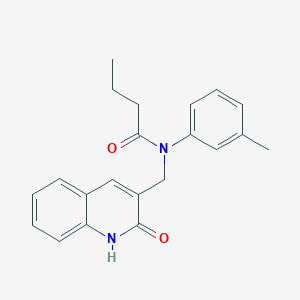
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
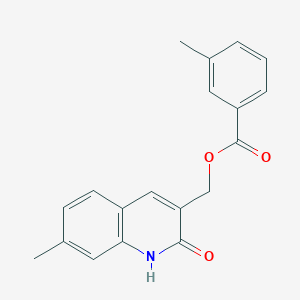
![N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide](/img/structure/B7713274.png)
![N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7713280.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7713281.png)
